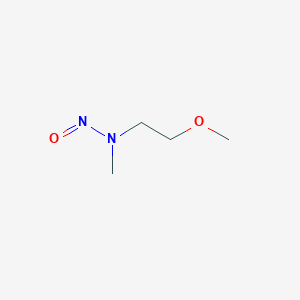

(2-Methoxyethyl)(methyl)nitrosoamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Methoxyethyl)(methyl)nitrosoamine” is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 . It is also known by its IUPAC name, N-(2-methoxyethyl)-N-methylnitrous amide .

Synthesis Analysis

Nitrosamines, including “(2-Methoxyethyl)(methyl)nitrosoamine”, are synthesized by nitrosation, a process that involves the reaction of secondary amines with nitrite under acidic conditions . Various methods have been developed for the efficient N-nitrosation of secondary amines .Molecular Structure Analysis

The molecular structure of “(2-Methoxyethyl)(methyl)nitrosoamine” is characterized by the presence of a nitroso group (N=O) attached to two alkyl groups . The InChI code for this compound is 1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 .Chemical Reactions Analysis

Nitrosamines are weakly electrophilic at the nitroso-nitrogen and are susceptible to nucleophilic attack at that site by organolithium and Grignard reagents . The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either .Physical And Chemical Properties Analysis

“(2-Methoxyethyl)(methyl)nitrosoamine” is a liquid at room temperature . The physical properties of nitrosamines depend on the nature of the substituent groups .Scientific Research Applications

Chemical Research

(2-Methoxyethyl)(methyl)nitrosoamine is a chemical compound with the molecular formula C4H10N2O2 . It has a molecular weight of 118.14 . This compound could be used in chemical research, particularly in studies involving nitrosoamines.

Pharmaceutical Manufacturing

Nitrosamines, including (2-Methoxyethyl)(methyl)nitrosoamine, have been found in pharmaceutical products . They can form during the manufacturing process due to the presence of certain precursors . However, due to their potential carcinogenic effects, the presence of nitrosamines in pharmaceuticals is a significant concern, and efforts are made to control their levels .

Risk Assessment and Control Strategy in Drug Products

The presence of nitrosamines in drug products has led to the development of risk assessment and control strategies . These strategies aim to identify key risk factors for nitrosamine formation and provide effective control measures to keep them below acceptable daily intake limits . For example, the formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

Excipient Manufacturing

Nitrosamines or their precursors may be present in any component of the finished dosage form . Therefore, excipient manufacturing pathways must be extensively studied to identify probable excipient components that may contribute to nitrosamine formation .

Safety And Hazards

Future Directions

The recent discovery of nitrosamine impurities in various pharmaceutical products has led to increased scrutiny and regulatory guidance . Future research will likely focus on preventing nitrosamine contamination, developing more effective detection methods, and understanding the full extent of nitrosamine toxicity .

properties

IUPAC Name |

N-(2-methoxyethyl)-N-methylnitrous amide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIPLEQWKIKHNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxyethyl)(methyl)nitrosoamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2819082.png)

![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)

![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)

![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)

![3-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2819100.png)